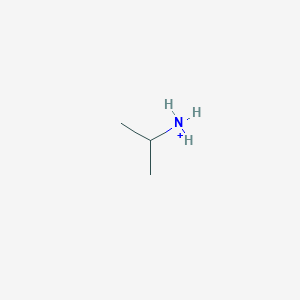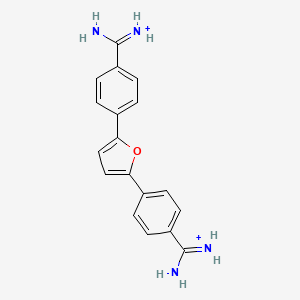![molecular formula C23H23ClN4O3S B1229032 9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSM-28572 is a pyranopyridine.
Applications De Recherche Scientifique
Cytotoxicity and Synthetic Applications
The compound has been explored in the context of cytotoxicity and utility in the synthesis of new heterocycles. For instance, a study by Hegazi et al. (2010) demonstrated its use in preparing benzo[d]imidazole and 1,2,4-triazin-5(2H)-one. These compounds exhibited significant cytotoxic activities, highlighting their potential in pharmacological applications (Hegazi, Mohamed, Dawood, & Badria, 2010).
Chemical Synthesis and Reactivity
In another study, the reactivity of similar compounds was examined, leading to the synthesis of various heterocyclic compounds. Mlostoń et al. (1997) investigated the reaction of thiobenzophenone and methyl fumarate, which yielded a mixture of diastereoisomeric thiiranes (Mlostoń, Romański, Linden, & Heimgartner, 1997).
Pharmaceutical Research
In the pharmaceutical field, the compound has been analyzed for its potential in asthma and COPD treatment. Norman (2012) evaluated two patent applications claiming combination formulations using compounds closely related to 9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one (Norman, 2012).
Antiarrhythmic Properties
Furthermore, the compound's derivatives have been studied for their antiarrhythmic properties. Koini et al. (2009) synthesized derivatives that exhibited promising antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury (Koini, Papazafiri, Vassilopoulos, Koufaki, Horvath, Koncz, Virág, Papp, Varró, & Calogeropoulou, 2009).
Chemical Transformations
The compound has also been a subject of research in understanding chemical transformations. Basheer and Rappoport (2006) explored its reactions with omega-chloroalkyl isocyanates and isothiocyanate, yielding various heterocycles, highlighting its versatility in chemical synthesis (Basheer & Rappoport, 2006).
Synthesis of Novel Compounds
The compound has been instrumental in synthesizing novel chemical structures. Abdelhamid et al. (2006) used it to prepare 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and related derivatives, showcasing its potential in creating new chemical entities (Abdelhamid, Elghandour, Rateb, & Awad, 2006).
Propriétés
Nom du produit |
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one |
|---|---|
Formule moléculaire |
C23H23ClN4O3S |
Poids moléculaire |
471 g/mol |
Nom IUPAC |
14-(3-chlorophenyl)-15-(2-hydroxyethylamino)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C23H23ClN4O3S/c1-12-16-11-31-23(2,3)10-15(16)17-18-19(32-20(17)26-12)21(30)28(22(27-18)25-7-8-29)14-6-4-5-13(24)9-14/h4-6,9,29H,7-8,10-11H2,1-3H3,(H,25,27) |
Clé InChI |
UCPBPAMCTOWQPS-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCO)C5=CC(=CC=C5)Cl)SC3=N1)(C)C |
SMILES canonique |
CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCO)C5=CC(=CC=C5)Cl)SC3=N1)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




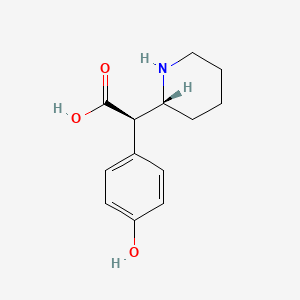

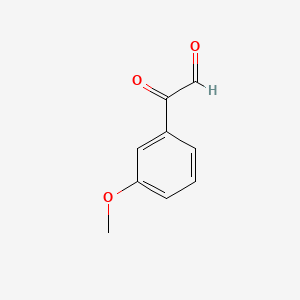
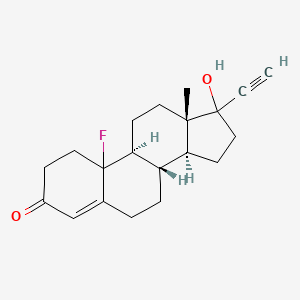
![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)


![1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228966.png)
![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)
